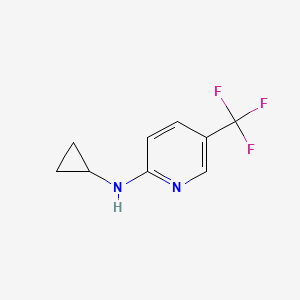

N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine

Description

N-Cyclopropyl-5-(trifluoromethyl)pyridin-2-amine is a pyridine derivative featuring a cyclopropylamine substituent at the 2-position and a trifluoromethyl (CF₃) group at the 5-position of the pyridine ring. Pyridin-2-amine scaffolds are prevalent in drug discovery due to their versatility in forming hydrogen bonds and π-π interactions, making them valuable in designing kinase inhibitors, antimicrobial agents, and antiparasitic compounds .

Properties

Molecular Formula |

C9H9F3N2 |

|---|---|

Molecular Weight |

202.18 g/mol |

IUPAC Name |

N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine |

InChI |

InChI=1S/C9H9F3N2/c10-9(11,12)6-1-4-8(13-5-6)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) |

InChI Key |

ZUMNGGNGKAPVHD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=NC=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve scalability .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, amines, and N-oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

Industry: Utilized in the development of new materials with specific electronic properties

Mechanism of Action

The mechanism by which N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their activity. The cyclopropyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Key Observations :

- Chlorine (Cl) at Position 3 : Enhances electrophilicity, improving reactivity in cross-coupling reactions for drug synthesis .

- Iodine (I) at Position 4 : Increases molecular weight significantly, useful in radiopharmaceuticals but may reduce solubility .

Modifications to the Amine Group

The cyclopropylamine group in the target compound distinguishes it from analogs with bulkier or more flexible amine substituents. Comparisons include:

Key Observations :

- Thiadiazole-linked amines : Demonstrated macrofilaricidal activity (e.g., compound 38 in achieved 97% purity and 13% yield), suggesting that heterocyclic linkers enhance antiparasitic efficacy .

- Bulkier substituents (e.g., tetrahydrofuran-methyl in ) may reduce metabolic clearance but increase synthetic complexity .

Biological Activity

N-Cyclopropyl-5-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyclopropyl group at the nitrogen position and a trifluoromethyl group at the 5-position. This unique structure contributes to its pharmacological properties, including enzyme inhibition and receptor modulation.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit mitochondrial complex I, affecting the electron transport chain and leading to decreased ATP synthesis. This mechanism suggests potential applications in cancer therapy, where energy metabolism is crucial for tumor growth.

- Receptor Modulation : It is also investigated for its ability to modulate receptor activity, which may contribute to its therapeutic effects in various diseases.

Biological Activity Data

Research has demonstrated the compound's efficacy against certain cancer cell lines and its potential as an enzyme inhibitor. Below is a summary of key findings:

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| HT29 | 3.2 | CHK1 Inhibition | |

| SW620 | 2.5 | Enhanced Gemcitabine Cytotoxicity | |

| Mitochondrial Complex I | - | Electron Transport Chain Disruption |

Case Studies

- CHK1 Inhibition in Colon Cancer : A study evaluated the compound's ability to enhance the cytotoxicity of gemcitabine in HT29 and SW620 colon cancer cells. The results indicated that this compound significantly potentiated gemcitabine's effects, suggesting its role in checkpoint abrogation over antiproliferative activity .

- Mitochondrial Dysfunction : Another investigation focused on the compound's interaction with mitochondrial complex I. By inhibiting this enzyme, it disrupted normal electron flow, leading to decreased ATP production, which is critical for cancer cell survival.

Research Applications

This compound is not only a subject of academic interest but also has practical applications:

- Drug Development : Its properties make it a candidate for developing new anticancer agents or therapies targeting metabolic pathways in cancer cells.

- Chemical Synthesis : The compound serves as a building block for synthesizing more complex heterocyclic compounds, expanding its utility in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.